2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound with the molecular formula C9H12N2OS. This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of an amino group and a carboxamide group on the benzothiophene core makes this compound of significant interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the Serine/threonine-protein kinase PknG . This protein is found in Mycobacterium tuberculosis and plays a crucial role in the survival of this bacterium within host macrophages .
Mode of Action
It has been found to activate the nuclear factor (erythroid-derived 2)-like 2 (nrf2) via a non-electrophilic mechanism .
Biochemical Pathways
The compound affects the NRF2 pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 .
Pharmacokinetics
It has been reported to be moderately stable in liver microsomes , suggesting that it may have a reasonable half-life and clearance rate in the body.
Result of Action
The activation of NRF2 by the compound leads to an increase in the expression of antioxidant proteins, which can protect cells against oxidative damage . This results in an anti-inflammatory effect, as seen in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high GI absorption and interacts with certain enzymes such as CYP1A2 and CYP2C19
Cellular Effects
Preliminary studies suggest that it may have anticancer activity and efficacy in vitro studies against human cancer cells
Molecular Mechanism
It is known to inhibit the synthesis of proteins required for cell division
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of cyclohexanone with elemental sulfur and cyanoacetamide in the presence of a base such as morpholine. The reaction is typically carried out in ethanol under reflux conditions .
Another method involves the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with ammonia or an amine to form the corresponding carboxamide . This reaction can be facilitated by using coupling reagents such as carbodiimides to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, carbodiimides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds such as:
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar core structure but with an ester group instead of a carboxamide group.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Contains a nitrile group instead of a carboxamide group.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAKFORHXDNYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964015 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-28-5 | |
Record name | 4815-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?
A1: This compound serves as a versatile building block for various biologically active molecules. Research suggests potential in several areas:
- Cytostatic Activity: Several studies highlight the compound's potential as a starting point for developing anticancer agents. [, , ]
- Anti-tubercular Activity: Early research indicates promise in developing new treatments for tuberculosis. [, ]
- Anti-inflammatory Activity: This scaffold shows potential for creating novel anti-inflammatory drugs. [, , ]
- Anti-tyrosinase Activity: Derivatives of this compound exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology and cosmetics. [, ]
- Lipid-Lowering Activity: One study demonstrated the ability of a specific azomethine derivative to influence lipid metabolism in rats, indicating potential for treating hyperlipidemia. []
Q2: How do structural modifications of this compound influence its biological activity?
A2: Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the core structure affect biological activity.
- Azomethine Derivatives: Condensation of the compound with aromatic aldehydes yields azomethine derivatives, which can exhibit varying degrees of cytostatic, anti-tubercular, and anti-inflammatory activities depending on the aldehyde substituents. [, ]
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives: Cyclization reactions can produce these derivatives, which have shown potential as tyrosinase inhibitors. The presence and position of hydroxy groups on the aromatic substituents significantly influence their activity. []
Q3: What are the common synthetic routes for obtaining this compound and its derivatives?
A3: Researchers have explored several synthetic approaches:
- Gewald Reaction: This method is commonly used to synthesize the parent compound. [, , ]
- Condensation Reactions: Reaction with aromatic aldehydes yields azomethine derivatives. [, , ]
- Heterocyclization Reactions: These reactions, often using glacial acetic acid and dimethyl sulfoxide, lead to the formation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives. [, ]
Q4: What analytical methods are used to characterize and quantify this compound and its derivatives?
A4: Various analytical techniques are employed:
- Spectroscopic Methods: NMR (Nuclear Magnetic Resonance), IR (Infrared spectroscopy), and Mass Spectrometry are used for structural confirmation. [, , ]
- Chromatographic Techniques: Thin Layer Chromatography (TLC) is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used to assess the purity of synthesized compounds. []
- X-ray Crystallography: This method can provide detailed structural information, including bond lengths, angles, and intermolecular interactions. []
Q5: Have there been computational studies conducted on this compound?
A5: Yes, computational chemistry plays a significant role in understanding this compound:
- Molecular Docking: This technique is used to predict the binding interactions of derivatives with target proteins, such as tyrosinase. [, ]
- PASS Online: This web-based tool predicts the biological activity spectrum of compounds based on their structure. Researchers have used PASS Online to predict the anti-cancer, anti-mycobacterial, and anti-inflammatory activities of this compound and its derivatives. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.